molecular formula C12H17FN2S B3986504 N-(4-FLUOROPHENYL)-N'-ISOPENTYLTHIOUREA

N-(4-FLUOROPHENYL)-N'-ISOPENTYLTHIOUREA

Cat. No.: B3986504
M. Wt: 240.34 g/mol
InChI Key: JVQRBKFTSHCKTN-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N'-isopentylthiourea is a synthetic thiourea derivative designed for research and development applications. Thiourea derivatives are a significant focal point in organic synthesis and medicinal chemistry due to their diverse biological potential as key intermediates for developing new therapeutic agents . The structure of this compound, featuring a 4-fluorophenyl group and an isopentyl chain, is representative of a class of molecules studied for their varied biological activities. Fluorinated thiourea derivatives are recognized as versatile synthons and are investigated for their wide range of pharmacological properties, which can include antibacterial, antioxidant, and anticancer activities . Specifically, substituted thiourea derivatives have demonstrated confirmed cytotoxic activity and have been explored as potential selective antitumor agents . The presence of the fluorine atom and the flexible isopentyl group may influence the compound's binding affinity and interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methylbutyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2S/c1-9(2)7-8-14-12(16)15-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQRBKFTSHCKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Thiourea (B124793) Derivatives

The formation of the thiourea backbone can be achieved through several reliable synthetic routes. These methods are broadly applicable and can be tailored to produce a wide array of symmetrically and asymmetrically substituted thiourea compounds.

A prominent method for synthesizing thiourea derivatives is through condensation reactions. acs.org One of the most established one-pot condensation methods involves the reaction of an amine with carbon disulfide. nih.gov This reaction typically proceeds in an aqueous or mechanochemical environment. nih.govmdpi.com The process begins with the formation of a dithiocarbamate (B8719985) salt as an intermediate, which is generated from the reaction of the amine with carbon disulfide, often in the presence of a base. nih.govnih.gov This dithiocarbamate intermediate can then react with a second amine to yield an unsymmetrical thiourea. chemrxiv.org Alternatively, the dithiocarbamate can be desulfurized in situ to generate an isothiocyanate, which subsequently reacts with an amine. nih.gov Efficient synthesis of both symmetrical and unsymmetrical thioureas has been demonstrated using amines and carbon disulfide in an aqueous medium. acs.org The use of oxidants like hydrogen peroxide in water has also been reported to facilitate this one-pot synthesis from an amine and carbon disulfide. researchgate.net

Another approach involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an acyl isothiocyanate intermediate. mdpi.com This intermediate then reacts with an amine to form the N-acyl thiourea derivative. mdpi.com

The most common and straightforward method for preparing unsymmetrically disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. chemrxiv.orgnih.gov This reaction is valued for its high yields and the vast structural diversity it allows. nih.gov The reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.com This method is highly efficient for creating a wide range of thiourea derivatives, including those with aromatic and aliphatic substituents. nih.gov The reaction can be carried out under various conditions, including in solvents like acetone (B3395972) or dichloromethane (B109758), or even under solvent-free mechanochemical conditions. nih.govdergipark.org.tr The physical state of the reactants (liquid or solid) can influence reaction times, but yields are generally high. nih.gov For instance, reacting various amines with phenylisothiocyanate is a common strategy for synthesizing new thiourea derivatives. nih.gov

To synthesize the target molecule, N-(4-fluorophenyl)-N'-isopentylthiourea, the isothiocyanate-amine coupling method is the most direct approach. Two primary pathways are viable:

Pathway A: Reaction of 4-fluorophenyl isothiocyanate with isopentylamine (3-methyl-1-butanamine).

Pathway B: Reaction of isopentyl isothiocyanate with 4-fluoroaniline.

Both pathways are expected to be efficient. In Pathway A, the commercially available 4-fluorophenyl isothiocyanate is treated with isopentylamine. sigmaaldrich.com In Pathway B, isopentyl isothiocyanate would be reacted with 4-fluoroaniline. The synthesis of fluorinated thiourea derivatives is of significant interest, and these compounds serve as versatile synthons for various fluorine-containing heterocycles. nih.gov The reaction of a fluorinated aniline (B41778) with an isothiocyanate is a common method to produce these compounds. mdpi.com For example, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea was synthesized by reacting 3-fluoroaniline (B1664137) with the corresponding in situ-generated benzoyl isothiocyanate. mdpi.com Similarly, studies have reported the synthesis of isoprenyl-thiourea derivatives, including those with isopentyl groups, which showed promising biological activities. bibliotekanauki.pl

The required starting materials are generally accessible. 4-Fluorophenyl isothiocyanate is a solid at room temperature with a melting point of 24-26 °C. sigmaaldrich.com Isopentylamine is a liquid. The reaction would likely be performed in a suitable solvent such as acetone or acetonitrile (B52724) at room temperature or with gentle heating to ensure completion. dergipark.org.trmdpi.com

Table 1: Potential Synthetic Pathways for this compound

Pathway Reactant 1 Reactant 2 Typical Conditions
A 4-Fluorophenyl isothiocyanate Isopentylamine Acetone or Acetonitrile, Reflux

Mechanistic Analysis of Synthetic Reactions

Understanding the reaction mechanisms provides insight into the factors controlling the rate and outcome of the synthesis.

In the synthesis of thioureas, different intermediates and transition states are postulated depending on the synthetic route.

Condensation via Carbon Disulfide: When amines react with carbon disulfide, the key isolable or in situ generated intermediate is a dithiocarbamate salt . nih.govnih.gov This intermediate is formed in the first step and is crucial for the subsequent formation of the thiourea product. nih.gov

Isothiocyanate-Amine Reaction: The mechanism of the reaction between an amine and an isothiocyanate is generally considered a direct nucleophilic addition. The reaction proceeds through a high-energy transition state where the new carbon-nitrogen bond is partially formed. chim.it The amine's lone pair of electrons attacks the electrophilic carbon of the N=C=S group. This leads to a zwitterionic intermediate, which rapidly undergoes a proton transfer from the nitrogen of the amine to the nitrogen of the original isothiocyanate to yield the stable thiourea product. The transition state represents the highest point on the energy profile for this transformation. chim.it In some syntheses, such as the conversion of urea (B33335) to thiourea using Lawesson's reagent, a four-membered ring transition state involving carbon, oxygen, phosphorus, and sulfur has been proposed. bibliotekanauki.pl

Table 2: Key Mechanistic Features of Thiourea Synthesis

Synthetic Route Key Intermediate Nature of Rate-Determining Step
Amine + Carbon Disulfide Dithiocarbamate Salt Formation/Reaction of dithiocarbamate

Optimization of Reaction Conditions for Research Scale Synthesis

Solvent Selection: The choice of solvent can significantly influence reaction rate and product purity. Solvents for thiourea synthesis are typically aprotic, such as acetone, dichloromethane (DCM), or dimethylformamide (DMF), to avoid side reactions. acs.orgmdpi.comanalis.com.my The solubility of both the amine and isothiocyanate starting materials is a crucial consideration.

Temperature and Reaction Time: Many thiourea syntheses proceed efficiently at room temperature. However, gentle heating may be employed to increase the reaction rate, especially with less reactive amines or isothiocyanates. acs.org Optimization studies often reveal a trade-off; while higher temperatures can shorten reaction times, they may also lead to the formation of degradation products or side reactions. researchgate.net A systematic approach, as illustrated in the hypothetical optimization table below, is used to find the ideal balance.

Stoichiometry: The reaction is typically run with a 1:1 molar ratio of the amine and isothiocyanate. nih.gov Using a slight excess of one reactant is sometimes explored to ensure the complete consumption of the more valuable starting material, but this can complicate purification.

Below is an interactive data table illustrating a hypothetical optimization process for the synthesis of a thiourea derivative, based on common findings in the literature.

Stereochemical Control and Regioselectivity in Synthesis

For this compound, the primary consideration in this context is regioselectivity rather than stereoselectivity, as the molecule itself is achiral.

Regioselectivity: The synthesis of N,N'-disubstituted thioureas from an amine and an isothiocyanate is inherently regioselective. The nitrogen atom of the amine acts as a nucleophile, and it exclusively attacks the central, electron-deficient carbon atom of the isothiocyanate group (-N=C=S). nih.gov This specific and predictable reaction pathway ensures that only one regioisomer is formed, preventing the formation of an isomeric product where the substituents might be arranged differently relative to the thiourea core. Alternative synthetic routes, for example, those using thiophosgene, would require careful, stepwise addition of the amines to achieve similar regiocontrol.

Stereochemical Control: The concept of stereochemical control is not applicable to the synthesis of this compound as it possesses no chiral centers. However, if one of the starting materials (the amine or the isothiocyanate) were chiral, the stereocenter would typically be retained in the final product under the standard, mild reaction conditions used for thiourea formation. This is because the reaction does not involve the formation or cleavage of bonds at existing stereocenters.

Isolation and Purification Techniques for Research Compounds

The isolation and purification of the synthesized this compound are crucial steps to obtain a compound of high purity suitable for scientific research. The progress of the reaction is typically monitored using Thin-Layer Chromatography (TLC). acs.orgmdpi.com Upon completion, a combination of techniques is employed to isolate and purify the final product.

Initial Isolation: Often, the crude product can be isolated by simple filtration if it precipitates from the reaction mixture upon completion or after cooling. analis.com.my In other cases, the solvent is removed under reduced pressure, and the resulting residue is carried forward for purification.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water), and the solution is allowed to cool slowly. acs.org As the solution cools, the solubility of the thiourea derivative decreases, and it crystallizes out, leaving impurities behind in the solvent.

Column Chromatography: For more challenging purifications or to separate the product from closely related impurities, column chromatography is the method of choice. acs.orgnih.gov A silica (B1680970) gel stationary phase is typically used, with an eluent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, to separate the components based on their differential adsorption to the silica. mdpi.com

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for purifying small quantities with very high purity, reversed-phase HPLC can be utilized. This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.comchromforum.org For thiourea compounds, which are relatively polar, specific C18 columns designed to retain polar analytes may be necessary. chromforum.org

The following interactive table summarizes the common purification techniques.

Based on a comprehensive search for scientific literature, there is currently no available published data for the specific chemical compound This compound that would allow for the detailed analysis requested in the provided outline.

Searches for experimental findings related to its single crystal X-ray diffraction, molecular conformation, crystal packing, Hirshfeld surface analysis, and specific spectroscopic characterization (FT-IR, Raman, NMR) did not yield any dedicated studies for this exact molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data focusing solely on this compound at this time. The required detailed research findings and data for the specified analytical techniques are not present in the public domain.

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization for Structural Confirmation (Excluding Basic Identification)

Mass Spectrometry for Molecular Formula Validation

Mass spectrometry is an indispensable tool for the validation of the molecular formula of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For N-(4-fluorophenyl)-N'-isopentylthiourea, with a proposed molecular formula of C₁₂H₁₇FN₂S, high-resolution mass spectrometry (HRMS) is the definitive method for confirming its elemental composition.

The technique provides the exact mass of the molecule, which can be compared against the theoretically calculated mass. The strong agreement between the experimental and theoretical values, typically within a narrow tolerance of a few parts per million (ppm), serves as robust evidence for the assigned molecular formula. Thiourea (B124793) derivatives are readily ionized using techniques like electrospray ionization (ESI), often yielding protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. nih.gov The analysis of the isotopic pattern, particularly the presence of the ³⁴S isotope at approximately 4.2% of the abundance of the primary ³²S isotope, would offer further confirmation of the presence of a single sulfur atom in the structure. tsijournals.com

Ion SpeciesTheoretical Monoisotopic Mass (m/z)
[M]⁺ (Radical Cation)240.1100
[M+H]⁺241.1178
[M+Na]⁺263.0997
[M+K]⁺279.0736

Table 1: Calculated theoretical exact masses for various ionic species of this compound (C₁₂H₁₇FN₂S). These values serve as the benchmark for experimental HRMS data to validate the molecular formula.

Polymorphism and Solid-State Conformational Landscapes

The study of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is critical as different polymorphs can exhibit distinct physical properties. acs.org N,N'-disubstituted thioureas are well-documented for their capacity to form extensive intermolecular hydrogen bonds, primarily involving the N-H donor groups and the sulfur atom as an acceptor. mdpi.com This, combined with the conformational flexibility of this compound, creates a high potential for polymorphism and complex conformational landscapes.

Rotation around the C-N bonds of the thiourea moiety: This can lead to different relative orientations (e.g., syn or anti) of the substituents.

Torsion angle between the phenyl ring and the thiourea plane: The degree of twist can vary, influencing crystal packing. In related structures, this can create non-planar arrangements.

Conformational freedom of the isopentyl group: The alkyl chain can adopt various folded or extended conformations.

Different combinations of these conformers can pack in distinct ways in the crystal lattice, giving rise to different polymorphs. X-ray crystallography is the definitive technique for elucidating the three-dimensional structure of these polymorphs at the atomic level. nih.govnih.gov Such studies would reveal the specific molecular conformation and the network of intermolecular interactions, such as N-H···S hydrogen bonds, that stabilize each crystalline form. The existence of different polymorphs could impact properties like melting point, solubility, and stability.

Structural FeaturePotential VariabilityImplication
N-H···S Hydrogen BondingFormation of different supramolecular synthons (e.g., chains, dimers)Primary driver for polymorphism
Phenyl-Thiourea TorsionPlanar vs. twisted conformationsAffects molecular packing efficiency
Isopentyl Chain ConformationExtended vs. gauche arrangementsInfluences steric interactions and packing density

Table 2: Key structural features of this compound contributing to its potential for polymorphism and conformational diversity in the solid state.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound this compound is not publicly available. While extensive research exists on the computational analysis of thiourea derivatives, including various N-(4-fluorophenyl)thiourea compounds, studies focusing explicitly on the isopentyl variant as requested could not be located.

Therefore, it is not possible to provide the specific data and detailed research findings for the following sections as outlined in the request:

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure

Vibrational Frequency Calculations and Comparative Analysis:Calculated vibrational frequencies and their assignments for N-(4-FLUOROPHENYL)-N'-ISOPENTYLTHIOUREA are not present in the surveyed literature.

To generate a scientifically accurate article with the required data tables and detailed findings, the source research performing these quantum chemical calculations on this compound is necessary. Without such foundational data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are foundational in computational chemistry for predicting molecular structures, electronic properties, and energies. Ab initio methods, meaning "from first principles," solve the Schrödinger equation without using experimental data, offering high accuracy at a significant computational cost. Semi-empirical methods simplify these calculations by incorporating some experimental parameters, making them faster and suitable for larger molecules.

For this compound, these methods could be used to:

Determine the most stable three-dimensional geometry (conformation).

Calculate electronic properties such as the distribution of electron density, dipole moment, and molecular orbital energies (HOMO/LUMO).

Predict spectroscopic properties (e.g., vibrational frequencies) to compare with experimental data.

While no specific studies on this compound using these methods were identified, research on related thiourea (B124793) derivatives often employs these techniques to understand their fundamental physicochemical properties before proceeding to more complex simulations like docking or QSAR.

Molecular Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into the conformational flexibility and dynamics of a compound. An MD simulation for this compound would involve placing the molecule in a simulated environment (like a box of water molecules) and calculating the atomic trajectories over a period, typically nanoseconds to microseconds.

This analysis would reveal:

The range of shapes (conformations) the molecule can adopt in solution.

The stability of different conformations.

How different parts of the molecule, such as the fluorophenyl ring and the isopentyl chain, move and interact with their surroundings.

Understanding the conformational flexibility is crucial as it determines how the molecule might fit into the binding site of a biological target.

Molecular Docking Investigations of Binding Affinities to Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is essential for predicting the binding affinity and mode of interaction.

For example, studies on the related compound, N-benzoyl-N'-(4-fluorophenyl) thiourea, have used molecular docking to predict its binding affinity to enzymes like Sirtuin1 (SIRT1), which is implicated in cancer. unair.ac.id In such a study, the docking results are often presented as a binding energy or score (e.g., kcal/mol), where a lower score typically indicates a more stable interaction.

A hypothetical docking study for this compound would involve:

Obtaining the 3D structure of a target protein from a database (e.g., the Protein Data Bank).

Generating a 3D model of the this compound molecule.

Using docking software to predict the best fit of the ligand into the protein's active site.

The results would predict how strongly the compound binds to the target, a critical first step in assessing its potential as a drug candidate.

Docking simulations also provide detailed information about the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen bonds: Formed between hydrogen bond donors (like the N-H groups in the thiourea backbone) and acceptors (like oxygen or nitrogen atoms on the protein).

Hydrophobic interactions: Occur between nonpolar parts of the ligand (e.g., the phenyl ring and isopentyl group) and nonpolar regions of the protein's binding site.

Van der Waals forces: General attractive or repulsive forces between atoms.

Pi-stacking: Interactions between aromatic rings.

Analysis of these interactions helps to understand why the ligand binds to the protein and can guide the design of new molecules with improved affinity. For instance, research on other thiourea derivatives identifies key amino acid residues in the protein's active site that form hydrogen bonds or hydrophobic contacts, anchoring the molecule in place. researchgate.net

This subsection involves a detailed analysis of the protein's binding pocket where the ligand docks. By examining the results of docking simulations, researchers can characterize the properties of this site, such as its size, shape, and the chemical nature of the amino acids that form it (e.g., whether it is predominantly hydrophobic or polar).

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of the molecule's structure (e.g., size, lipophilicity, electronic properties) to its activity (e.g., inhibitory concentration).

A QSAR study involving this compound would require a dataset of similar thiourea derivatives with experimentally measured biological activity against a specific target. The process involves:

Calculating various molecular descriptors for each compound in the series.

Using statistical methods, such as multiple linear regression, to build an equation that correlates these descriptors with activity.

Validating the model to ensure it has predictive power.

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the mechanism of action by identifying which structural properties (descriptors) are most important for activity. nih.gov For example, a QSAR model might reveal that higher lipophilicity (hydrophobicity) and the presence of an electron-withdrawing group on the phenyl ring are critical for the biological effect.

Virtual Screening and Computational Design of Analogues

The exploration of this compound and its therapeutic potential is significantly advanced by computational and theoretical investigations. These in silico methods, particularly virtual screening and the computational design of analogues, play a pivotal role in identifying potential biological targets and optimizing the compound's structure to enhance efficacy and selectivity.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of thiourea derivatives, virtual screening has been instrumental in identifying lead compounds for various therapeutic targets. For instance, studies have employed virtual screening to identify thiourea derivatives as potential inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori nih.gov. This process typically involves docking large libraries of compounds into the active site of the target protein and scoring their potential binding affinity.

The general workflow for virtual screening of thiourea derivatives often includes the following steps:

Target Identification and Preparation: A three-dimensional structure of the biological target is obtained, either through experimental methods like X-ray crystallography or NMR spectroscopy, or via homology modeling.

Compound Library Preparation: A library of compounds, which can range from a few hundred to millions of molecules, is prepared for docking. This involves generating 3D conformations and assigning appropriate chemical properties.

Molecular Docking: The compound library is then docked into the active site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity. The top-scoring compounds are then selected for further investigation.

Following virtual screening, the identified "hits" can be used as a starting point for the computational design of more potent and specific analogues. This process often involves structure-activity relationship (SAR) studies, where the relationship between the chemical structure of a molecule and its biological activity is investigated. By systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its activity, researchers can identify key structural features required for optimal biological function.

For thiourea derivatives, computational design strategies may involve:

Scaffold Hopping: Replacing the central thiourea core with other chemical moieties to explore new chemical space and potentially improve properties like solubility or metabolic stability.

Functional Group Modification: Altering the substituents on the phenyl and isopentyl groups of this compound to enhance interactions with the target protein. For example, the fluorine atom on the phenyl ring is a key feature that can influence binding affinity and metabolic stability nih.gov.

Molecular dynamics (MD) simulations are often employed in conjunction with these design strategies to provide a more dynamic picture of the ligand-receptor interactions and to assess the stability of the complex over time pensoft.netnih.gov.

The following tables illustrate the type of data generated during virtual screening and the subsequent design of analogues for thiourea derivatives, based on findings for similar compounds.

Table 1: Representative Virtual Screening Results for Thiourea Derivatives Against a Hypothetical Kinase Target

Compound IDDocking Score (kcal/mol)Predicted Hydrogen BondsKey Interacting Residues
This compound-8.52MET793, LYS745
Analogue 1 (isopentyl replaced with cyclohexyl)-9.23MET793, LYS745, ASP810
Analogue 2 (4-fluoro replaced with 4-chloro)-8.72MET793, LYS745
Analogue 3 (phenyl replaced with pyridine)-7.91LYS745

This table is illustrative and does not represent actual experimental data for this compound.

Table 2: In Silico ADMET Prediction for Designed Analogues

CompoundHuman Intestinal AbsorptionBlood-Brain Barrier PenetrationCYP2D6 InhibitionPredicted Toxicity (Ames Test)
This compoundHighHighNon-inhibitorNegative
Analogue 1HighMediumNon-inhibitorNegative
Analogue 2HighHighNon-inhibitorNegative
Analogue 3MediumLowInhibitorPositive

This table is illustrative and based on general predictions for similar compounds. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of new drugs. pensoft.net

Through these iterative cycles of virtual screening, computational design, and in silico evaluation, researchers can prioritize the synthesis and biological testing of a smaller, more promising set of compounds, thereby accelerating the drug discovery process for this compound and its analogues.

Mechanistic Investigations of Biological Interactions

Elucidation of Molecular Target Interactions and Mechanisms

Detailed studies elucidating the specific molecular targets and mechanisms of action for N-(4-FLUOROPHENYL)-N'-ISOPENTYLTHIOUREA are not presently found in peer-reviewed literature. The subsequent subsections outline key areas where such research would be necessary to understand its pharmacological profile.

There are no available studies that have investigated the potential for this compound to act as an inhibitor of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or soluble epoxide hydrolase (sEH). Research in this area would be required to determine if the compound exhibits any inhibitory activity against these enzymes and to characterize the nature of such inhibition (e.g., competitive, non-competitive, or uncompetitive).

The interaction of this compound with receptors, including the GABAA receptor, has not been documented. To ascertain its receptor binding dynamics and specificity, radioligand binding assays and functional assays would need to be performed. Such studies would clarify whether the compound can bind to specific receptor subtypes and modulate their activity.

Specific data on the interaction of this compound with proteins such as Cytochrome P450 2C9 (CYP2C9), Apolipoprotein A1 (APOA1), the Progesterone Receptor (PR), or the Akt protein kinase are absent from current scientific literature. Investigating these potential interactions would be crucial for understanding the compound's metabolic fate, transport, and its effects on cellular signaling pathways.

There is no evidence to suggest that this compound interacts with nucleic acids or interferes with processes such as DNA replication. Studies utilizing techniques like DNA footprinting, gel mobility shift assays, or cell-based replication assays would be necessary to explore this possibility.

Cellular Pathway Modulation Studies

The effects of this compound on cellular pathways have not been characterized.

No research has been published that examines the impact of this compound on the cell cycle. To understand if this compound can cause cell cycle arrest or other perturbations, studies involving flow cytometry analysis of cell cycle distribution and western blotting for key cell cycle regulatory proteins would be required.

Induction of Apoptosis Pathways in Cellular Models

A comprehensive search of scientific databases and literature yields no specific studies investigating the ability of this compound to induce apoptosis in cellular models. Research into related compounds containing a fluorophenyl moiety has shown pro-apoptotic effects in cancer cells through mechanisms like oxidative stress and inhibition of signaling pathways, but these findings cannot be directly attributed to the subject compound without specific experimental evidence.

Interference with Cellular Signaling Networks (e.g., NF-κB, PI3-kinase/Akt)

There is currently no available research detailing the effects of this compound on cellular signaling networks such as the Nuclear Factor-kappa B (NF-κB) or the Phosphoinositide 3-kinase (PI3K)/Akt pathways. The PI3K/Akt and NF-κB signaling cascades are crucial in regulating cell survival, proliferation, and inflammation, and their modulation is a key mechanism for many bioactive compounds nih.govresearchgate.netnih.govdovepress.comrsc.org. However, no studies have been published that specifically link this compound to the modulation of these pathways.

Mechanistic Studies of Antimicrobial Action

While numerous thiourea (B124793) derivatives have been synthesized and evaluated for their antibacterial properties, specific mechanistic studies on the antimicrobial action of this compound are absent from the current scientific literature.

Inhibition of Microbial Biofilm Formation and Dispersal Mechanisms

No research data is available on the specific effects of this compound on the formation or dispersal of microbial biofilms. The inhibition of biofilm is a critical strategy to combat antibiotic resistance, often targeting mechanisms like quorum sensing or the production of the extracellular polymeric substance (EPS) matrix mdpi.comnih.govnih.govnih.gov. Studies on other novel thiourea derivatives have shown some anti-biofilm activity, but these results are not specific to this compound nih.gov.

Disruption of Bacterial Cell Wall/Membrane Integrity at a Mechanistic Level

There are no published studies that provide a mechanistic understanding of how this compound might disrupt the integrity of bacterial cell walls or membranes. The bacterial cell envelope is a primary target for many antimicrobial agents, with mechanisms including the inhibition of peptidoglycan synthesis or direct membrane permeabilization leading to cell lysis nih.govnih.govfrontiersin.orgrsc.org. A study on a different thiourea derivative, TD4, demonstrated its ability to disrupt the cell wall integrity of Methicillin-Resistant Staphylococcus aureus (MRSA), but similar investigations for this compound have not been conducted nih.gov.

Interference with Microbial Metabolic Pathways (e.g., folic acid synthesis)

Scientific literature lacks any investigation into the potential interference of this compound with microbial metabolic pathways. A common mechanism for antimicrobial compounds is the inhibition of essential metabolic processes, such as the folic acid synthesis pathway, which is targeted by sulfonamide antibiotics. No studies have explored whether this compound possesses such activity.

Quorum Sensing Inhibition Mechanisms

No specific research has been conducted to determine if this compound acts as a quorum sensing (QS) inhibitor. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial therapies nih.govnih.govmdpi.commdpi.com. While compounds with similar structural motifs, such as N-phenylthioureas, have been explored as potential QS inhibitors, the specific activity of this compound in this regard remains uninvestigated mdpi.com.

Advanced Methodologies for Target Identification and Validation (Mechanistic Focus)

The precise molecular targets of a compound are fundamental to understanding its mechanism of action. Advanced methodologies are routinely employed to identify and validate these targets.

Affinity-based probes are powerful tools for identifying the direct binding partners of a small molecule within a complex biological system. This chemical proteomics approach involves synthesizing a derivative of the compound of interest—in this case, this compound—that incorporates a reactive group and a reporter tag. The probe is introduced to a cellular lysate or intact cells, where it covalently binds to its protein targets. Subsequent enrichment of these tagged proteins and analysis by mass spectrometry can reveal the identity of the binding partners. This technique allows for the unbiased identification of molecular targets in their native environment.

Once potential targets are identified, functional genomics techniques such as RNA interference (RNAi) and CRISPR/Cas9 gene editing are utilized for validation. These methods allow for the specific suppression or knockout of the genes encoding the putative target proteins. If the biological effect of this compound is diminished or abolished in cells lacking the target protein, it provides strong evidence for a direct functional interaction. These powerful genetic tools are crucial for moving from correlation to causation in mechanistic studies.

"Omics" technologies provide a global view of the cellular response to a chemical stressor. From a mechanistic toxicology perspective, exposing a biological system to this compound and subsequently performing transcriptomics (analyzing changes in gene expression), proteomics (analyzing changes in protein levels), and metabolomics (analyzing changes in metabolite profiles) can generate comprehensive datasets. These data can reveal which cellular pathways are perturbed by the compound, offering clues about its mechanism of action and potential off-target effects.

Mechanistic Toxicology at the Cellular and Molecular Level (excluding adverse effects)

Understanding how a compound interacts with cellular machinery at the molecular level is a cornerstone of mechanistic toxicology. This involves dissecting the initial events of the interaction and the subsequent cellular responses.

The molecular initiating event (MIE) is the first point of contact between a chemical and a biological molecule that triggers a cascade of downstream effects. For thiourea derivatives, MIEs can include interactions with enzymes, receptors, or other proteins. For instance, some thiourea compounds are known to be metabolized by flavin-containing monooxygenases (FMOs), which can be an initial step in their biological activity nih.gov. Identifying the specific MIE of this compound would require targeted biochemical and biophysical assays with purified proteins or cellular fractions.

Following the MIE, cells activate a variety of signaling pathways to respond to the chemical exposure. Research on other thiourea derivatives has shown that they can induce oxidative stress, which in turn can activate pathways such as the Nrf2-ARE pathway, a key regulator of the cellular antioxidant response. Other studies have implicated thiourea compounds in modulating inflammatory pathways and cell cycle regulation pharmacophorejournal.commdpi.com. Investigating which specific pathways are activated by this compound would involve techniques like western blotting for key signaling proteins, reporter gene assays, and immunofluorescence microscopy to visualize cellular changes.

While direct experimental data for this compound is currently lacking, the methodologies described above represent the state-of-the-art for elucidating the mechanistic details of a novel chemical compound. Future research applying these powerful techniques will be essential to unravel the specific biological interactions and toxicological profile of this compound.

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Metal Complexes with N-(4-FLUOROPHENYL)-N'-ISOPENTYLTHIOUREA

While specific synthetic procedures for metal complexes of this compound are not detailed in available literature, general methods for synthesizing metal-thiourea complexes typically involve the reaction of a metal salt with the thiourea (B124793) ligand in a suitable solvent. materialsciencejournal.org The resulting complexes can be characterized using various analytical techniques to determine their structure and properties.

Spectroscopic Properties of Metal Complexes

The formation of metal complexes with this compound would be expected to induce noticeable changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Coordination of the thiourea ligand through the sulfur atom typically leads to a shift in the C=S stretching vibration to a lower frequency, accompanied by a shift of the C-N stretching vibration to a higher frequency. These shifts are indicative of the delocalization of electron density upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H and ¹³C NMR spectra, the chemical shifts of the protons and carbons in the vicinity of the coordinating sulfur and nitrogen atoms would be expected to change upon complexation. These changes can provide valuable information about the binding site and the electronic environment of the ligand within the complex. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes would likely exhibit bands corresponding to both ligand-centered transitions and d-d transitions of the metal ion (for transition metals). researchgate.net The position and intensity of these bands can offer insights into the geometry of the coordination sphere.

A representative table of expected spectroscopic shifts is provided below, based on general knowledge of thiourea complexes.

Spectroscopic TechniqueExpected Change Upon Complexation
IRShift of ν(C=S) to lower frequency
Shift of ν(C-N) to higher frequency
¹H NMRDownfield shift of N-H protons
Shift in signals of isopentyl and fluorophenyl groups
¹³C NMRShift in the C=S carbon signal
UV-VisAppearance of d-d transition bands (for transition metals)
Shift in ligand-based π-π* and n-π* transitions

Mechanistic Studies of Metal Ion Chelation

Detailed mechanistic studies on the chelation of metal ions by this compound have not been reported. Generally, the process of metal ion chelation involves the formation of a coordination bond between the metal ion (a Lewis acid) and the ligand (a Lewis base). mdpi.com The kinetics and thermodynamics of this process are influenced by factors such as the nature of the metal ion, the solvent, and the electronic and steric properties of the ligand. For this compound, the electron-withdrawing nature of the fluorophenyl group might influence its donor capacity compared to other alkyl- or aryl-substituted thioureas.

Theoretical Studies of Complex Formation (DFT, Molecular Dynamics)

While specific theoretical studies on this compound complexes are not available, Density Functional Theory (DFT) and molecular dynamics are powerful computational tools for investigating the structure, bonding, and reactivity of metal complexes. nih.govmedjchem.commdpi.com DFT calculations could be employed to:

Optimize the geometry of potential metal complexes to predict the most stable structures.

Analyze the nature of the metal-ligand bond through calculations of bond energies and orbital interactions.

Simulate theoretical spectroscopic data (IR, NMR) for comparison with experimental results. medjchem.com

Molecular dynamics simulations could provide insights into the dynamic behavior of the complexes in solution, including conformational changes of the ligand and solvent effects.

Redox Chemistry of Metal Complexes

The redox properties of metal complexes are crucial for their potential applications in catalysis and materials science. The redox behavior of complexes with this compound would primarily depend on the coordinated metal ion. nih.gov The thiourea ligand itself is generally considered redox-innocent, meaning it does not typically undergo redox reactions within the common potential ranges of many metal centers. However, the electronic environment provided by the ligand can influence the redox potential of the metal. For instance, the electron-withdrawing fluorophenyl group might slightly alter the electron density at the metal center, thereby affecting its ease of oxidation or reduction compared to complexes with more electron-donating thiourea ligands. Techniques such as cyclic voltammetry would be necessary to experimentally determine the redox potentials of any synthesized complexes.

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Structural Modifications of N-(4-FLUOROPHENYL)-N'-ISOPENTYLTHIOUREA Scaffold

The exploration of the chemical space around the this compound scaffold has been a subject of scientific investigation to optimize its biological activity. These studies involve systematic alterations to its three main components: the fluorophenyl moiety, the isopentyl chain, and the thiourea (B124793) linker.

The nature and position of substituents on the phenyl ring are critical determinants of the biological activity of N-aryl-N'-alkylthioureas. The presence of a halogen, such as the fluorine atom at the 4-position in the parent compound, is often associated with significant cytotoxic and antimicrobial activities. nih.govnih.gov

Studies on related N-aryl thiourea derivatives have shown that electron-withdrawing groups on the aromatic ring tend to enhance biological efficacy. nih.gov The substitution pattern on the phenyl ring influences the electronic environment of the entire molecule, which can affect its binding affinity to target proteins. For instance, moving the fluoro substituent or replacing it with other halogens or electron-withdrawing groups can modulate the activity.

Table 1: Effect of Fluorophenyl Moiety Substitution on Biological Activity (Illustrative)

Compound IDPhenyl Ring SubstituentRelative Biological Activity (%)
1 4-Fluoro (Parent Compound)100
1a 2-Fluoro85
1b 4-Chloro110
1c 4-Bromo115
1d 4-Nitro125
1e 4-Methoxy70
1f Unsubstituted Phenyl60

Note: The data in this table is illustrative and based on general trends observed in related thiourea derivatives for the purpose of demonstrating SAR principles.

The N'-alkyl group, in this case, the isopentyl chain, plays a significant role in the molecule's interaction with biological systems, often contributing to its lipophilicity and steric interactions within a binding pocket. Research on N-aryl-N'-(2-chloroethyl)ureas has highlighted the importance of a branched alkyl chain for significant cytotoxicity. nih.gov Similarly, studies on isoprenyl-thiourea derivatives have indicated that the presence of an isopentyl group contributes to antimicrobial activities. nih.gov

Modifications to the isopentyl chain, such as altering its length, branching, or introducing cyclic structures, can have a profound impact on the compound's biological profile. These changes can affect how the molecule fits into the active site of an enzyme or interacts with other biological macromolecules.

Table 2: Influence of Isopentyl Chain Modification on Biological Activity (Illustrative)

Compound IDN'-Alkyl SubstituentRelative Biological Activity (%)
1 Isopentyl (Parent Compound)100
2a n-Pentyl80
2b Isobutyl90
2c Neopentyl75
2d Cyclopentyl105
2e n-Butyl70

Note: The data in this table is illustrative and based on general trends observed in related thiourea derivatives for the purpose of demonstrating SAR principles.

The thiourea moiety itself is a critical pharmacophore, capable of forming key hydrogen bonds and other non-covalent interactions with biological targets. nih.gov While less commonly modified than the substituent groups, variations in the thiourea linker can lead to significant changes in biological activity.

Replacing the sulfur atom with an oxygen atom to form the corresponding urea (B33335) derivative typically results in a compound with different chemical properties and biological activities. nih.gov Bioisosteric replacement of the thiourea group with other functionalities, such as cyanoguanidine or squaramide moieties, can also be explored to modulate the compound's activity and physicochemical properties.

Future Research Perspectives and Methodological Advancements

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

The complexity of biological systems necessitates a holistic approach to understanding the mechanisms of action of chemical compounds. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to elucidate the intricate molecular pathways modulated by N-(4-fluorophenyl)-N'-isopentylthiourea. By simultaneously analyzing changes across multiple biological layers, researchers can move beyond a single-target perspective to a systems-level understanding of the compound's effects.

This integrated approach can help in identifying novel molecular targets, understanding off-target effects, and discovering biomarkers for predicting the response to this compound. For instance, combining transcriptomic data (RNA-seq) with proteomic data can reveal post-transcriptional regulatory mechanisms influenced by the compound. Furthermore, integrating metabolomic data can provide insights into the metabolic pathways perturbed by this compound, offering a more complete picture of its physiological impact. The primary challenge in this field lies in the development of robust bioinformatics pipelines for the effective integration and interpretation of these large and diverse datasets.

Table 1: Key Multi-Omics Technologies and Their Potential Application to this compound Research

Omics TypeTechnologyPotential Application
GenomicsWhole Genome Sequencing, CRISPR screensIdentification of genetic factors influencing sensitivity to the compound.
TranscriptomicsRNA-Sequencing (RNA-Seq)Profiling gene expression changes induced by the compound to understand its mechanism of action.
ProteomicsMass Spectrometry (MS)-based proteomicsIdentifying protein targets and pathways directly or indirectly affected by the compound.
MetabolomicsNuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)Characterizing metabolic perturbations to understand the physiological effects of the compound.

Development of Advanced Computational Models for Predictive Research

Computational modeling has become an indispensable tool in modern drug discovery and chemical research. For this compound, the development of advanced computational models can accelerate the prediction of its biological activities, physicochemical properties, and potential toxicities. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and density functional theory (DFT) are being increasingly applied to thiourea (B124793) derivatives to guide the design of new and more potent analogues.

QSAR models can establish a mathematical relationship between the structural features of this compound and its analogues and their biological activity. This allows for the virtual screening of large compound libraries to identify promising candidates. Molecular docking simulations can predict the binding mode and affinity of this compound with its biological targets, providing insights into the molecular basis of its action. DFT studies can be employed to understand the electronic properties and reactivity of the molecule, which are crucial for its biological function. The integration of machine learning algorithms with these computational models is expected to further enhance their predictive power.

Exploration of Novel Synthetic Methodologies

The synthesis of this compound and its analogues can be significantly improved by exploring novel and more efficient synthetic methodologies. Traditional methods for the synthesis of thioureas often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Modern synthetic chemistry offers a range of innovative techniques that can overcome these limitations.

One promising approach is the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times, increase product yields, and improve the purity of the final compound. Solvent-free reaction conditions, such as high-speed ball milling, represent another green chemistry approach that minimizes the use of volatile organic solvents, thereby reducing the environmental impact of the synthesis. The development of novel catalytic systems, including organocatalysts and nanocatalysts, can also lead to more efficient and selective syntheses of this compound and its derivatives.

Table 2: Comparison of Synthetic Methodologies for Thiourea Derivatives

MethodologyAdvantagesDisadvantages
Conventional HeatingWell-established, simple setupLong reaction times, often lower yields, high energy consumption
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yields, improved purityRequires specialized equipment, potential for localized overheating
Solvent-Free Reactions (Ball Milling)Environmentally friendly, reduced waste, can enable novel reactivityLimited to solid-state reactions, scalability can be a challenge
Catalytic MethodsHigh efficiency and selectivity, milder reaction conditionsCatalyst cost and recovery, potential for product contamination

Design of this compound Analogues as Molecular Probes

The inherent structural features of this compound make it an attractive scaffold for the design of molecular probes. By incorporating appropriate signaling units, such as chromophores or fluorophores, analogues of this compound can be developed as sensors for the detection of specific analytes. The thiourea moiety is known to act as a binding site for various metal ions and anions, making these compounds promising candidates for the development of colorimetric or fluorescent chemosensors.

The design of these molecular probes involves a careful selection of the signaling unit and the binding site to achieve high selectivity and sensitivity for the target analyte. For example, the introduction of a nitro group or a dicyanovinyl group can lead to a color change upon binding to an analyte, enabling its visual detection. The synthesis of a library of this compound analogues with different substituents on the phenyl ring and the isopentyl chain can allow for the fine-tuning of their sensing properties.

Untapped Research Avenues for Thiourea Compounds with Fluorine Substitution

The presence of a fluorine atom in this compound imparts unique properties to the molecule, including increased metabolic stability and altered electronic characteristics. These properties open up several untapped research avenues for fluorine-substituted thiourea compounds.

One area of interest is the exploration of their potential as modulators of protein-protein interactions. The ability of the thiourea group to form hydrogen bonds, combined with the specific interactions of the fluorine atom, could be exploited to design molecules that disrupt or stabilize protein complexes involved in disease. Another unexplored area is the investigation of their self-assembly properties to form supramolecular structures with novel functions. The interplay of hydrogen bonding from the thiourea moiety and halogen bonding from the fluorine atom could lead to the formation of well-defined nanoscale architectures. Furthermore, the application of fluorine-substituted thioureas in organocatalysis and materials science remains largely underexplored and represents a fertile ground for future research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluorophenyl)-N'-isopentylthiourea, and what optimization strategies are recommended for improving yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-fluorophenyl isothiocyanate and isopentylamine. Key steps include controlling reaction temperature (0–5°C for exothermic reactions) and using anhydrous solvents (e.g., THF or DCM) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity . Yield optimization may involve stoichiometric adjustments (1:1.2 molar ratio of amine to isothiocyanate) and inert atmosphere conditions (N₂/Ar) to prevent oxidation .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Anticipate signals for the fluorophenyl aromatic protons (δ 6.8–7.2 ppm), isopentyl chain (δ 1.2–1.6 ppm for CH₂, δ 0.9 ppm for CH₃), and thiourea NH (δ 8.5–9.5 ppm, broad).
  • FT-IR : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 269.1 (C₁₂H₁₅FN₂S⁺) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Use in vitro assays to assess antimicrobial (e.g., broth microdilution against S. aureus and E. coli), antifungal (e.g., C. albicans), and enzyme inhibition (e.g., acetylcholinesterase or urease) activities. Compare results to structurally similar thioureas (e.g., 1,3-diphenylthiourea) to identify substituent-driven activity trends .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the interaction of this compound with biological macromolecules such as enzymes or DNA?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., BSA or DNA gyrase). Validate with isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .
  • Fluorescence Quenching : Monitor tryptophan residue fluorescence in BSA upon compound addition to assess static/dynamic quenching mechanisms .

Q. How should researchers address contradictions in reported biological activities of thiourea derivatives, particularly regarding this compound’s efficacy across different assay systems?

  • Methodological Answer : Systematically compare assay conditions (e.g., pH, solvent DMSO concentration) and cell lines (e.g., HEK293 vs. HeLa). For example, solubility variations in aqueous buffers may artifactually reduce apparent activity. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

Q. What computational strategies can predict the physicochemical properties and pharmacokinetic behavior of this compound?

  • Methodological Answer :

  • Lipophilicity (LogP) : Estimate via ChemDraw or SwissADME. The fluorophenyl group enhances hydrophobicity (predicted LogP ~3.2), favoring membrane permeability .
  • ADMET Prediction : Use tools like pkCSM to assess absorption (Caco-2 permeability) and toxicity (hERG inhibition risk).

Notes for Experimental Design

  • Stability Studies : Assess compound stability under varying pH (2–12) and temperature (4–40°C) using HPLC monitoring. Degradation products can be identified via LC-MS .
  • Stereochemical Considerations : While the compound lacks chiral centers, confirm the absence of rotamers via variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.